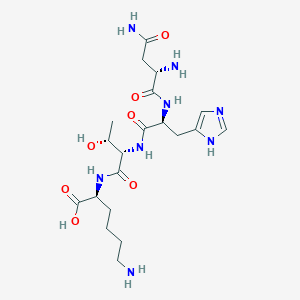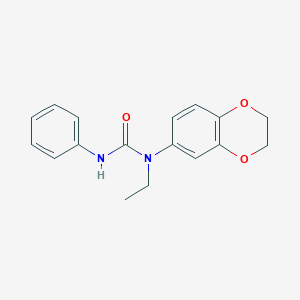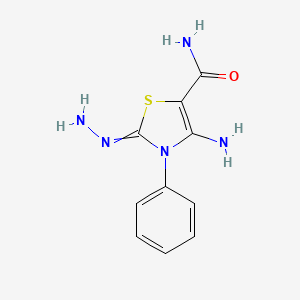
4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole ring.
Applications De Recherche Scientifique
4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 5-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxamide
- Various 1,3,4-thiadiazole derivatives
Uniqueness
4-Amino-2-hydrazinylidene-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific functional groups and the combination of the thiazole ring with the hydrazinylidene and carboxamide moieties
Propriétés
Numéro CAS |
497931-61-0 |
|---|---|
Formule moléculaire |
C10H11N5OS |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
4-amino-2-hydrazinylidene-3-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H11N5OS/c11-8-7(9(12)16)17-10(14-13)15(8)6-4-2-1-3-5-6/h1-5H,11,13H2,(H2,12,16) |
Clé InChI |
GXZKMJJVZDBLHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(SC2=NN)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
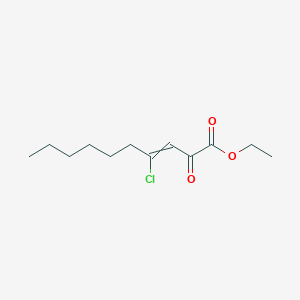

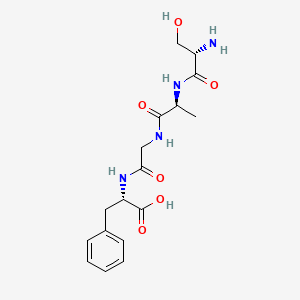
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)


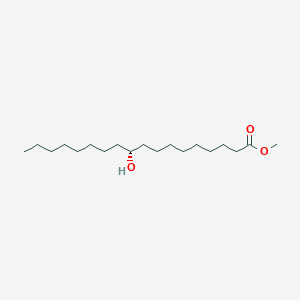
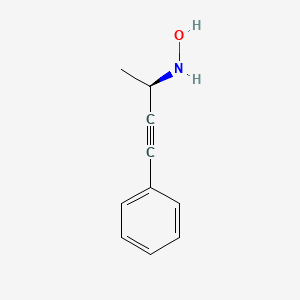
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
